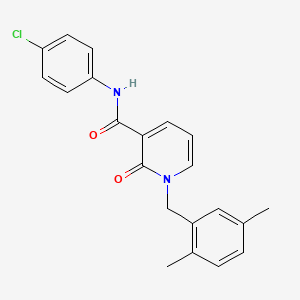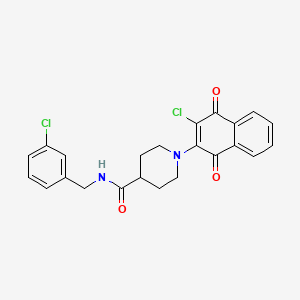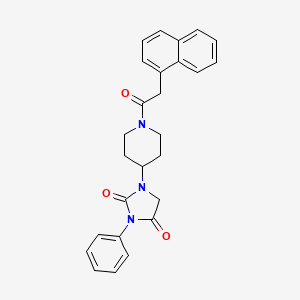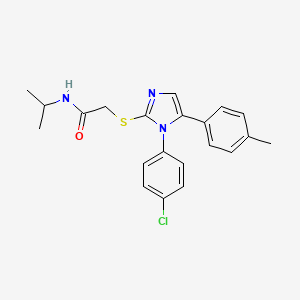![molecular formula C21H24N6 B2743019 [4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile CAS No. 900297-08-7](/img/structure/B2743019.png)
[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile is a useful research compound. Its molecular formula is C21H24N6 and its molecular weight is 360.465. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Innovations and Therapeutic Applications
CNS Drug Development : Piperazine derivatives have been extensively explored for their potential in central nervous system (CNS) applications. Arylpiperazine derivatives, a structurally similar class, are noted for their clinical applications in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolic transformations, highlighting the significance of structural elements in medicinal chemistry for CNS disorders (Caccia, 2007).
Anticarcinogenic Potential : Organotin(IV) complexes, incorporating structures akin to piperazines, have shown remarkable anticarcinogenicity. The efficacy of these compounds is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, underlining the importance of structural features in designing anticancer agents (Ali et al., 2018).
Antimicrobial Activities : The fight against drug-resistant bacterial strains, such as Staphylococcus aureus, has led to the exploration of triazole and triazole-containing hybrids. These compounds, with structural similarities to the query chemical, are recognized for their ability to inhibit critical bacterial proteins, offering a promising avenue for novel anti-infective therapies (Li & Zhang, 2021).
Neurochemical Interactions : Explorations into the pro-cognitive effects of angiotensin IV and derivatives highlight the complex interplay between these compounds and dopamine receptors in the brain. This research points to the potential of structurally related compounds in enhancing memory and learning through neurochemical pathways, emphasizing the role of molecular structure in therapeutic outcomes (Braszko, 2010).
Synthesis and Drug Discovery : The synthesis of ligands for D2-like receptors, incorporating arylcycloalkylamines similar to the query compound, underscores the critical role of pharmacophoric groups in developing new antipsychotic agents. This research demonstrates the intricate relationship between molecular architecture and receptor affinity, offering insights into the design of more effective and selective drugs (Sikazwe et al., 2009).
特性
IUPAC Name |
2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(27(21)24-18)26-13-11-25(10-9-22)12-14-26/h4-8,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECRCTRHROXTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)


![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)





![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

